REACTION_CXSMILES
|
[F:1][CH:2]([F:18])[CH2:3][O:4][C:5]1[CH:6]=[CH:7][C:8]([N+:15]([O-])=O)=[C:9]([CH:14]=1)[C:10]([O:12][CH3:13])=[O:11].CCO.CC(O)=O>CCOC(C)=O.[Pd]>[NH2:15][C:8]1[CH:7]=[CH:6][C:5]([O:4][CH2:3][CH:2]([F:1])[F:18])=[CH:14][C:9]=1[C:10]([O:12][CH3:13])=[O:11]
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Name
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methyl 5-(2,2-difluoroethoxy)-2-nitrobenzoate
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Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
FC(COC=1C=CC(=C(C(=O)OC)C1)[N+](=O)[O-])F
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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CCOC(=O)C
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Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
are stirred at AT under a hydrogen atmosphere for 24 h 00
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
NC1=C(C(=O)OC)C=C(C=C1)OCC(F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |